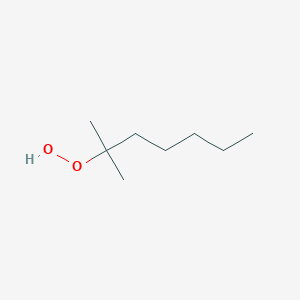
2-Methylheptane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylheptane-2-peroxol is a chemical compound that is commonly used in scientific research. It is a peroxide that is often used as a radical initiator in polymerization reactions. This compound has a wide range of applications in various fields, including chemistry, biology, and material science.
Wirkmechanismus
The mechanism of action of 2-Methylheptane-2-peroxol involves the formation of free radicals. When this compound is exposed to heat or light, it undergoes homolytic cleavage to form two free radicals. These free radicals can then initiate polymerization reactions or react with other molecules to form new compounds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2-Methylheptane-2-peroxol. However, it is known that this compound can be toxic when ingested or inhaled. It can cause skin and eye irritation and may be harmful if swallowed. Therefore, it should be handled with care in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methylheptane-2-peroxol in lab experiments is that it is a stable compound that can be stored for long periods of time. Additionally, it is a relatively inexpensive compound that is readily available. However, one limitation of using this compound is that it can be hazardous to handle and requires special precautions to ensure safety in the laboratory.
Zukünftige Richtungen
There are several future directions for research on 2-Methylheptane-2-peroxol. One direction is to investigate its potential as a radical initiator in new polymerization reactions. Additionally, research could be conducted to explore its use in the synthesis of new organic compounds. Another direction for research is to investigate the potential health effects of exposure to this compound and to develop safety guidelines for its use in the laboratory.
Conclusion:
In conclusion, 2-Methylheptane-2-peroxol is a useful compound in scientific research. Its ability to form free radicals makes it a valuable tool in polymerization reactions and the synthesis of organic compounds. However, it should be handled with care due to its potential toxicity. Further research is needed to explore its potential applications and to ensure safe handling in the laboratory.
Synthesemethoden
2-Methylheptane-2-peroxol can be synthesized by the reaction of 2-methylhept-2-ene with hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as ether or acetone. The yield of the reaction can be improved by using a higher concentration of hydrogen peroxide and a higher reaction temperature.
Wissenschaftliche Forschungsanwendungen
2-Methylheptane-2-peroxol is widely used in scientific research as a radical initiator in polymerization reactions. It is also used as a source of free radicals in various chemical reactions. Additionally, this compound is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Eigenschaften
CAS-Nummer |
13393-69-6 |
|---|---|
Produktname |
2-Methylheptane-2-peroxol |
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-hydroperoxy-2-methylheptane |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-7-8(2,3)10-9/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
UVALTZBZKMZQMM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)(C)OO |
Kanonische SMILES |
CCCCCC(C)(C)OO |
Synonyme |
1,1-Dimethylhexyl hydroperoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



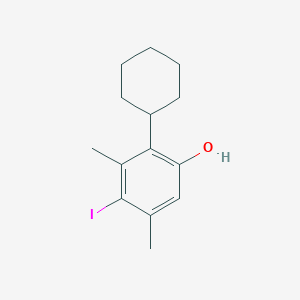
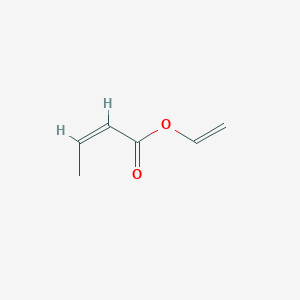
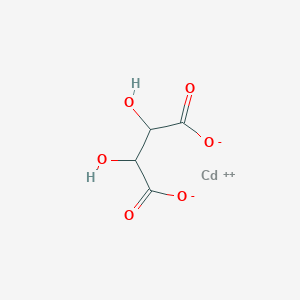
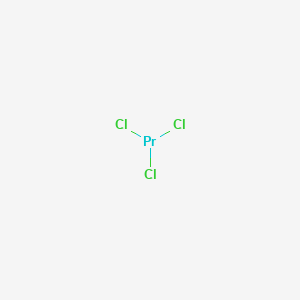
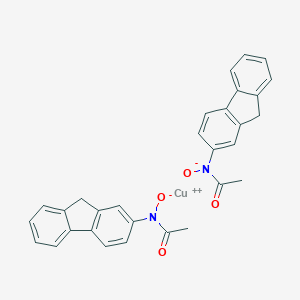
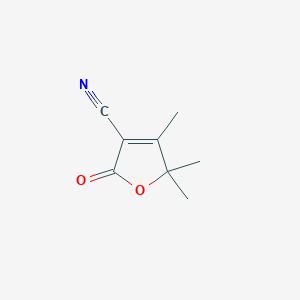
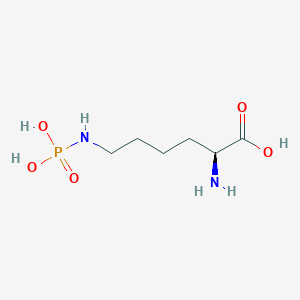


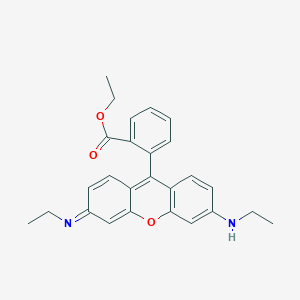
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
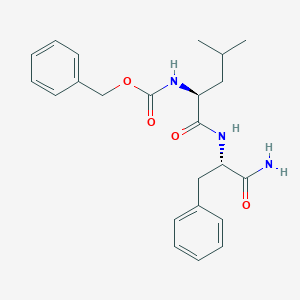
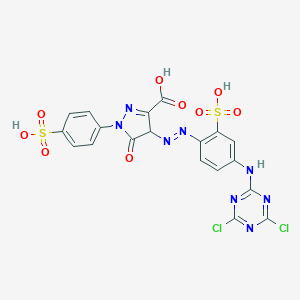
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)